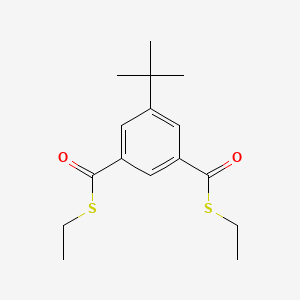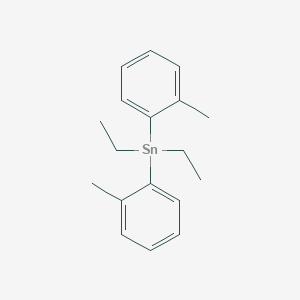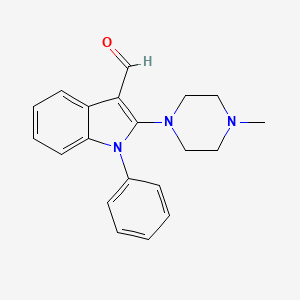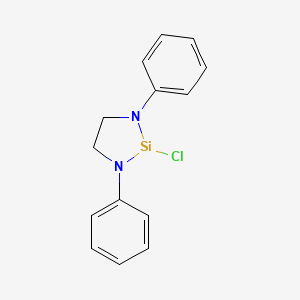
N-Cyclohexyl-2-isocyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-isocyanoacetamide is an organic compound with the molecular formula C₉H₁₄N₂O It is characterized by the presence of an isocyanide group attached to a cyclohexyl ring and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-2-isocyanoacetamide can be synthesized through the reaction of cyclohexylamine with methyl cyanoacetate. The reaction typically involves the following steps:
Cyclohexylamine and Methyl Cyanoacetate Reaction: Cyclohexylamine is reacted with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out at room temperature and results in the formation of N-cyclohexyl-2-cyanoacetamide.
Conversion to Isocyanoacetamide: The N-cyclohexyl-2-cyanoacetamide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to convert the cyano group to an isocyano group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Multicomponent Reactions: It is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which involve the formation of complex molecules from simple starting materials
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Ugi reaction, the product is typically a peptidomimetic compound with potential biological activity .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-isocyanoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-isocyanoacetamide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to the formation of stable complexes and inhibition of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexyl-2-cyanoacetamide: A precursor in the synthesis of N-cyclohexyl-2-isocyanoacetamide.
Cyclohexyl isocyanide: Another isocyanide compound with similar reactivity but different applications.
Uniqueness
This compound is unique due to its combination of an isocyanide group with a cyclohexyl ring and an acetamide moiety. This structure imparts distinct reactivity and makes it a valuable building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
63348-61-8 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
N-cyclohexyl-2-isocyanoacetamide |
InChI |
InChI=1S/C9H14N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,(H,11,12) |
InChI-Schlüssel |
PNSRGIUWAAVXRF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)




![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)


